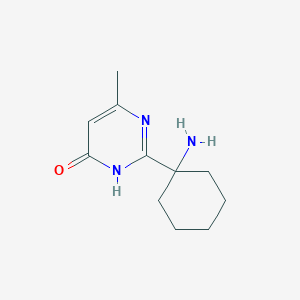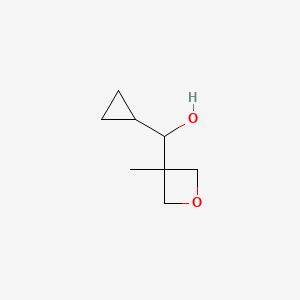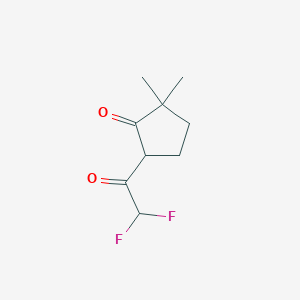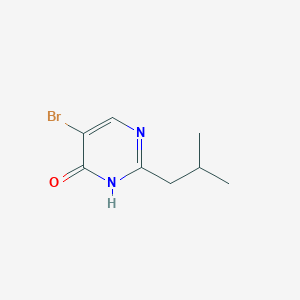
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a bromine atom at the 5th position and a 2-methylpropyl group at the 2nd position of the dihydropyrimidin-4-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2-methylpropylamine with a brominated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, amination, and cyclization steps, each optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted pyrimidin-4-one derivatives.
科学的研究の応用
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydropyrimidin-4-one ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but lacks the 2-methylpropyl group.
5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane: Contains a nitro group and a different ring structure.
Uniqueness
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
5-bromo-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)3-7-10-4-6(9)8(12)11-7/h4-5H,3H2,1-2H3,(H,10,11,12) |
InChIキー |
FHKVJFFGCCYLBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC=C(C(=O)N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


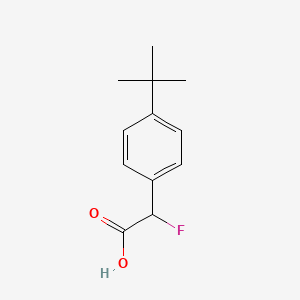
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
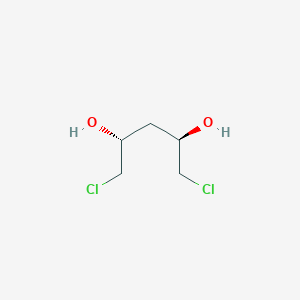
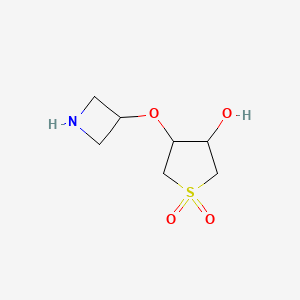

![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
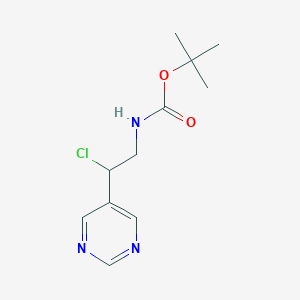
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)

